molecular formula C17H11F3N2O3 B5913566 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913566
M. Wt: 348.28 g/mol
InChI Key: MXWVXZKBPUZQDX-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethyl group adds to its chemical stability and biological activity, making it a valuable target for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the quinoline core and trifluoromethyl group can impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its chemical stability and unique electronic properties make it a candidate for developing new materials with specific functionalities, such as organic semiconductors and advanced coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-N-[2-(chloromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-N-[2-(methyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

Uniqueness

What sets 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide apart is the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, metabolic resistance, and

Properties

IUPAC Name

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-6-2-4-8-12(10)22-16(25)13-14(23)9-5-1-3-7-11(9)21-15(13)24/h1-8H,(H,22,25)(H2,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVXZKBPUZQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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